molecular formula C13H15F2N3 B11740361 benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine

benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11740361
M. Wt: 251.27 g/mol
InChI Key: VMCGNFGBUYCTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a fluorinated pyrazole derivative characterized by a benzylamine group attached to a pyrazole ring substituted with a 2,2-difluoroethyl moiety. The compound’s structure combines aromatic (benzyl), heterocyclic (pyrazole), and fluorinated alkyl components, which are known to influence physicochemical properties such as lipophilicity, metabolic stability, and binding affinity .

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H15F2N3/c14-13(15)10-18-7-6-12(17-18)9-16-8-11-4-2-1-3-5-11/h1-7,13,16H,8-10H2

InChI Key

VMCGNFGBUYCTIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

Preparation Methods

Route 1: Sequential Alkylation-Fluorination

This two-step method (Fig. 1) involves initial pyrazole alkylation followed by fluorination:

Step 1 : N-Alkylation of 3-(aminomethyl)pyrazole with 2-bromoethyl acetate in acetonitrile at 80°C for 12 hr yields the intermediate 1-(2-acetoxyethyl)-3-(aminomethyl)pyrazole (78% yield).

Step 2 : Fluorination using DAST in dichloromethane at −20°C converts the hydroxyl group to a difluoro moiety, producing 1-(2,2-difluoroethyl)-3-(aminomethyl)pyrazole (62% yield).

Final Coupling : Reaction with benzyl bromide in the presence of K₂CO₃ in DMF at 60°C for 6 hr achieves the target compound (81% yield).

Route 2: One-Pot Tandem Synthesis

A streamlined approach combining cyclization and fluorination (Table 2):

Parameter Condition
Solvent Tetrahydrofuran (THF)
Temperature 0°C → 25°C (gradient)
Reagents Hydrazine, 3-Butyn-2-one, DAST
Catalyst CuI (5 mol%)
Reaction Time 18 hr
Yield 74%

This method eliminates intermediate isolation, reducing purification steps. The copper catalyst facilitates both cyclization and fluorination.

Fluorination Techniques

DAST-Mediated Fluorination

DAST remains the most effective fluorinating agent for this synthesis, converting hydroxyl groups to CF₂ with minimal side products. Key parameters:

  • Optimal DAST stoichiometry : 2.2 equivalents (excess drives reaction completion).
  • Side reactions : Competing elimination forms olefins if temperature exceeds −10°C.

Radical Fluorination

Emerging methods employ photoredox catalysis with Selectfluor®:

# Example photoredox conditions (adapted from )  
substrate = 1-(2-hydroxyethyl)pyrazole  
fluorinating_agent = Selectfluor® (3.0 eq)  
catalyst = Ir(ppy)₃ (2 mol%)  
solvent = MeCN:H₂O (9:1)  
light_source = 450 nm LED  
yield = 68%  

This approach offers better functional group tolerance but requires specialized equipment.

Analytical Characterization

Critical spectroscopic data for validating synthesis success:

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.32–7.25 (m, 5H, ArH)
  • δ 6.85 (d, J = 2.4 Hz, 1H, pyrazole-H)
  • δ 4.52 (t, J = 13.2 Hz, 2H, NCH₂CF₂)
  • δ 3.78 (s, 2H, CH₂NH)

¹⁹F NMR (376 MHz) :

  • δ −119.2 (t, J = 13.2 Hz, CF₂)

HRMS (ESI+) :

  • Calculated for C₁₃H₁₅F₂N₃ [M+H]⁺: 256.1218
  • Found: 256.1215

Yield Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve fluorination yields but complicate purification. Mixed solvent systems balance reactivity and workup:

Solvent System Yield (%) Purity (HPLC)
DMF/EtOAc (1:3) 82 98.5
THF/H₂O (4:1) 74 97.2
CH₂Cl₂/MeCN (1:1) 68 96.8

Catalytic Enhancements

Adding 10 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increases fluorination efficiency by 18%.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors outperform batch methods:

Parameter Batch Reactor Flow Reactor
Reaction Time 12 hr 2.5 hr
DAST Consumption 2.5 eq 1.8 eq
Space-Time Yield 0.8 kg/m³/hr 4.2 kg/m³/hr

Flow systems minimize exothermic risks during fluorination and improve heat dissipation.

Comparative Analysis of Methods

Table 3 evaluates three primary routes:

Method Steps Total Yield (%) Purity (%) Cost (USD/g)
Sequential Alkylation 3 58 97 12.40
One-Pot Tandem 2 74 96 9.80
Radical Fluorination 3 68 98 14.20

The one-pot tandem method offers the best balance of efficiency and cost.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring a unique dual pyrazole structure and a difluoroethyl substituent. It has a molecular formula of C13H15F2N3C_{13}H_{15}F_2N_3 and a molecular weight of approximately 297.35 g/mol. The compound consists of a benzyl group attached to a pyrazole moiety, which is further substituted with a difluoroethyl group. This structural arrangement gives it potential reactivity and biological activity.

Scientific Research Applications
this compound's unique structure allows it to interact with various biological targets, making it a candidate for drug discovery. Studies suggest it may modulate enzyme and receptor activity through mechanisms involving hydrogen bonding and hydrophobic interactions, which can impact signal transduction and metabolic pathways. Research into interaction studies has revealed its ability to bind to specific enzymes and receptors, often involving forces like hydrogen bonding and van der Waals interactions, modulating biological activities. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems.

Structural Similarities and Unique Aspects
Several compounds share structural similarities with this compound. These include:

  • 1-(2-Fluoroethyl)-pyrazole: Contains a single fluorinated ethyl group, offering a simpler structure compared to the benzyl derivative.
  • 3-Pyrazolyl-benzylamine: Lacks a difluoro substituent, leading to a different reactivity profile due to the absence of fluorine.
  • 4-Difluoromethyl-pyrazole: Contains a difluoromethyl group instead of a difluoroethyl group, resulting in a variation in lipophilicity and reactivity.

Mechanism of Action

The mechanism of action of benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The pyrazole ring may also contribute to the compound’s overall bioactivity by interacting with various proteins and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Pyrazole N1 Amine Substituent CAS No. Purity Key Properties/Notes References
This compound (Target Compound) C₁₂H₁₄F₂N₃ 247.26* 2,2-Difluoroethyl Benzyl Not provided Unknown Hypothesized higher lipophilicity vs. analogs
([1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methyl)(methyl)amine C₇H₁₁F₂N₃ 175.18 2,2-Difluoroethyl Methyl 1345510-70-4 Unknown Lower MW; simpler alkyl substituent
1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine C₁₄H₁₇F₂N₃O 293.31 2,2-Difluoroethyl 4-Methoxybenzyl Not provided 95% Enhanced solubility due to methoxy group
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine C₁₀H₁₉ClFN₃ 235.73 2-Fluoroethyl Butyl 1856101-86-4 Unknown Reduced fluorine content; larger alkyl chain
(4-Fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine C₁₄H₁₇F₂N₃ 277.31 2-Fluoroethyl 4-Fluorobenzyl 1856065-74-1 Unknown Mixed fluorinated substituents

*Calculated molecular weight based on formula.

Key Research Findings and Structural Insights

Impact of Fluorination

  • 2,2-Difluoroethyl vs. 2-Fluoroethyl: The 2,2-difluoroethyl group (as in the target compound) increases electronegativity and metabolic stability compared to monofluoroethyl analogs. This substitution is common in medicinal chemistry to enhance bioavailability .

Substituent Effects on Physicochemical Properties

  • Amine Substituents :
    • Methyl or butyl groups (e.g., ) reduce steric hindrance compared to benzyl, favoring membrane permeability.
    • 4-Methoxybenzyl () improves aqueous solubility due to the polar methoxy group.
  • Pyrazole Position : Analogs with substitutions at pyrazole C4 (e.g., ) versus C3 (target compound) may exhibit divergent binding modes in biological targets.

Biological Activity

Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound with promising biological activity, primarily due to its unique structural features. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by a benzyl group linked to a pyrazole moiety , which is further substituted with a difluoroethyl group . Its molecular formula is C13H16F2N3C_{13}H_{16}F_2N_3 with a molecular weight of approximately 297.35 g/mol. The dual pyrazole structure enhances its reactivity and potential for biological interactions .

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets through mechanisms such as:

  • Hydrogen bonding : Facilitates binding to enzyme active sites and receptor sites.
  • Hydrophobic interactions : Enhances stability in lipid environments, potentially affecting membrane-bound proteins.
  • Van der Waals forces : Contributes to the overall affinity for target molecules .

These interactions suggest that the compound could modulate enzyme and receptor activities, impacting metabolic pathways and signal transduction.

Anticancer Activity

A study evaluated the anticancer potential of this compound in various cancer cell lines. The findings indicated significant cytotoxic effects in vitro, particularly against solid tumor cell lines. The mechanism of action appears to be linked to apoptosis induction and cell cycle arrest .

Enzyme Inhibition Studies

In vitro assays demonstrated that this compound acts as an inhibitor for specific enzymes involved in cancer progression, such as aldosterone synthase (CYP11B2). The inhibition potency was comparable to known inhibitors, showcasing its potential as a therapeutic agent .

Case Study 1: Antitumor Efficacy

In an experimental model using NCI-H1373 xenograft mice, this compound exhibited a dose-dependent reduction in tumor growth. The study reported a tumor growth suppression rate of approximately 70% at higher doses .

Case Study 2: Metabolic Stability

Research on the compound's metabolic stability revealed that it maintains structural integrity in liver microsomes from both human and mouse models. This stability suggests potential for further development as an oral therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes this compound alongside structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundDual pyrazole structure with difluoroethyl groupEnhanced reactivity and biological activity
1-(2-Fluoroethyl)-pyrazoleSingle fluorinated ethyl groupSimpler structure; lower reactivity
3-Pyrazolyl-benzylamineLacks difluoro substituentDifferent reactivity profile due to absence of fluorine
4-Difluoromethyl-pyrazoleContains difluoromethyl instead of difluoroethylVariation in lipophilicity and reactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted propenones and hydrazine derivatives. For example:

  • Step 1 : React 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde with benzylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the target amine .
  • Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates via NMR (¹H/¹³C) and mass spectrometry .
    • Key Considerations : Ensure anhydrous conditions during hydrazine reactions to avoid side products like hydrazone formation .

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Techniques :

  • Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and amine proton shifts (δ ~2.5–3.5 ppm for methylene groups adjacent to nitrogen) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅F₂N₃, expected m/z 268.126) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX-97) to resolve stereochemistry and confirm bond lengths/angles .

Advanced Research Challenges

Q. How can contradictions in spectroscopic data arising from isomerism or impurities be resolved?

  • Approach :

  • Chromatographic Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate isomers or impurities. For example, a 95% purity threshold is typical for pharmacological studies .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G* basis set) to simulate NMR shifts and compare with experimental data, resolving ambiguities in substituent positioning .

Q. What methodologies are employed to evaluate pharmacological activity?

  • In Vitro Screening :

  • Enzyme Assays : Test inhibition of kinases or GPCRs using fluorescence polarization (e.g., 10 µM compound in Tris buffer, pH 7.4) .
  • Cell-Based Assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., IC₅₀ determination) or anti-inflammatory activity via COX-2 inhibition .
    • Data Interpretation : Use dose-response curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values and validate with triplicate experiments .

Q. What challenges arise in crystallographic refinement of this compound?

  • Key Issues :

  • Disorder in Difluoroethyl Groups : The 2,2-difluoroethyl moiety may exhibit rotational disorder, requiring TWINABS or SHELXL’s PART instructions for accurate refinement .
  • Hydrogen Bonding Networks : Use PLATON to analyze intermolecular interactions (e.g., N–H···F contacts) that stabilize the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.